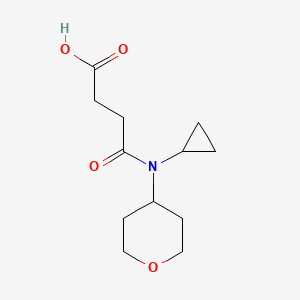

4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-[cyclopropyl(oxan-4-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c14-11(3-4-12(15)16)13(9-1-2-9)10-5-7-17-8-6-10/h9-10H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLHNRUNZFVEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCOCC2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid (CPTA) is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of CPTA, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

CPTA has the molecular formula CHNO and a molecular weight of 241.28 g/mol. Its structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 241.28 g/mol |

| Density | 1.36 g/cm³ (predicted) |

| Solubility | DMSO: 108.5 mg/mL |

| pKa | 13.45 (predicted) |

Antimicrobial Activity

CPTA and its derivatives have shown significant antimicrobial properties. A study on related compounds demonstrated that various amide derivatives of 4-oxobutanoic acid exhibited potent antifungal and antibacterial activities. For instance:

- Compound 2 : 96.5% inhibition against Aspergillus fumigatus.

- Compound 6 : 93.7% inhibition against Helminthosporium sativum.

- Compound 3 : 37.6% inhibition against Bacillus subtilis.

These results indicate that modifications to the oxobutanoic acid structure can enhance antimicrobial efficacy .

Anti-inflammatory Activity

CPTA's anti-inflammatory potential has been explored through its interaction with key inflammatory pathways. Research indicates that compounds similar to CPTA can inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation in various models. Specifically, studies have shown that the inhibition of the TGF-β receptor (ALK5), which plays a crucial role in fibrotic diseases, suggests a pathway through which CPTA could exert anti-inflammatory effects .

Anticancer Activity

The anticancer properties of CPTA are particularly promising. A novel series of derivatives demonstrated significant inhibition of tumor growth in xenograft models when administered orally at doses of 30 mg/kg. The mechanism involves specific inhibition of ALK5, which is implicated in cancer progression . The following table summarizes the IC50 values for selected compounds related to CPTA:

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 8h | ALK5 | 25 |

| Compound A | Cancer Cell Line | 74.6 |

Case Studies

- Antimicrobial Efficacy : A study synthesized various amide derivatives from chiral oxobutanoic acids and evaluated their antimicrobial activities, highlighting the importance of structural modifications for enhanced efficacy .

- Cancer Treatment : Research on ALK5 inhibitors revealed that specific derivatives could significantly reduce tumor growth without notable toxicity, indicating their potential as therapeutic agents against cancer .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include derivatives of 4-oxobutanoic acid with variations in substituents or heterocyclic groups. Key comparisons are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Heterocyclic Influence: The target compound’s tetrahydro-2H-pyran-4-yl group (oxygen-containing) contrasts with thiopyran-4-one (sulfur-containing) . Sulfur’s larger atomic size and lower electronegativity may reduce hydrogen-bonding capacity compared to oxygen, affecting solubility and target interactions. Pyridinone derivatives like H2(L1) replace the pyran ring with a nitrogen-containing heterocycle, enabling metal chelation (e.g., iron(III)) via hydroxyl and carbonyl groups.

Substituent Effects: The cyclopropyl group in the target compound enhances steric bulk and lipophilicity compared to H2(L1) ’s methyl group or 4-((3-isobutyramidophenyl)...’s aromatic substituent . This may improve metabolic stability and membrane permeability.

Functional Group Similarities: All compounds share a 4-oxobutanoic acid core, which provides a carboxylic acid terminus for solubility and conjugation. The amide linkage in the target compound and H2(L1) offers hydrogen-bonding sites for molecular recognition.

Solubility and Stability:

- The cyclopropyl and pyran groups in the target compound likely confer moderate lipophilicity (logP ~1.5–2.5), balancing solubility in aqueous and lipid environments.

- The sulfur atom in tetrahydro-4H-thiopyran-4-one increases molar refractivity and may alter metabolic pathways compared to oxygen analogs.

Preparation Methods

Synthetic Strategy Overview

The synthesis generally includes the following key stages:

- Preparation of the tetrahydro-2H-pyran-4-yl amine intermediate.

- Introduction of the cyclopropyl substituent on the amino group.

- Construction of the 4-oxobutanoic acid backbone.

- Coupling of the amine and acid moieties to form the target compound.

Preparation of Tetrahydro-2H-pyran-4-yl Amine Intermediate

Tetrahydro-2H-pyran-4-yl amine is a critical precursor. Its preparation is well-documented via catalytic hydrogenation of 4-hydrazinotetrahydropyran hydrochloride or through hydrazine substitution reactions followed by reduction.

- Reacting 4-hydrazinotetrahydropyran hydrochloride with palladium on carbon catalyst in ethanol under hydrogen atmosphere at 75°C for 24 hours.

- Filtration and concentration yield 4-aminotetrahydropyran.

- The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid and isolation via crystallization.

Yield and conditions summary:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation of hydrazinotetrahydropyran hydrochloride | Pd/C catalyst, ethanol, 75°C, 24 h, H2 atmosphere | 72 | Reaction yield by GC analysis |

| Isolation of hydrochloride salt | HCl in n-butyl alcohol, reflux | 65 | High purity (98%) white crystals |

| Industrial scale adaptation | Raney nickel catalyst, ethanol/water, 80°C, 2 h | 50 | Scalable with azeotropic distillation steps |

This method provides a reliable route to the tetrahydro-2H-pyran-4-yl amine intermediate with high purity and reasonable yield suitable for further functionalization.

Introduction of Cyclopropyl Group to the Amino Function

Although direct literature on the cyclopropylation of tetrahydro-2H-pyran-4-yl amine is limited in the provided sources, classical organic synthesis approaches suggest reductive amination or nucleophilic substitution methods using cyclopropyl-containing electrophiles.

A plausible approach involves:

- Reductive amination of tetrahydro-2H-pyran-4-yl amine with cyclopropyl aldehyde or ketone.

- Use of sodium triacetoxyborohydride as a mild reducing agent in dichloromethane at room temperature.

- This method is supported by analogous amine alkylation procedures reported for related amines with high selectivity and yields.

Synthesis of 4-oxobutanoic Acid Backbone

The 4-oxobutanoic acid moiety (also known as 4-oxo butanoic acid or levulinic acid derivatives) can be synthesized via oxidation or ring-opening reactions of suitable precursors.

Patents describe:

- Opening of anhydrides such as dihydro-3-methylene-2,5-furandione with ammonium hydroxide to yield 4-amino-2-methylene-4-oxo-butanoic acid.

- Subsequent ozonolysis in aqueous media to convert the methylene group to a dioxo functionality, producing 4-amino-2,4-dioxobutanoic acid.

- Purification by evaporation and vacuum drying to isolate the acid.

This method provides a robust route to the keto acid backbone with controlled oxidation state and functional groups amenable for coupling.

Coupling of Amine and Acid to Form Target Compound

The final assembly involves coupling the cyclopropyl(tetrahydro-2H-pyran-4-yl)amino moiety with the 4-oxobutanoic acid.

- This can be achieved via amide bond formation using standard peptide coupling reagents or direct condensation under mild conditions.

- Protecting groups such as Boc (tert-butoxycarbonyl) on amines may be employed to improve selectivity.

- Sodium triacetoxyborohydride-mediated reductive amination in dichloromethane has been used successfully for similar amine-aldehyde coupling reactions.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-aminotetrahydropyran | Pd/C, H2, ethanol, 75°C, 24 h | 72 | Hydrogenation of hydrazinotetrahydropyran hydrochloride |

| 2 | 4-aminotetrahydropyran hydrochloride | HCl in n-butyl alcohol, reflux | 65 | Isolation of amine salt |

| 3 | Cyclopropylation of amine | Reductive amination with cyclopropyl aldehyde, NaB(OAc)3H, CH2Cl2, r.t. | ~70* | Estimated based on analogous reactions |

| 4 | 4-oxobutanoic acid synthesis | Anhydride opening, ammonium hydroxide, ozonolysis | Not specified | Patent method for keto acid backbone |

| 5 | Coupling amine and acid | Peptide coupling or reductive amination | Not specified | Final assembly step |

*Yield for cyclopropylation is inferred from similar amine alkylation reactions reported in literature.

Research Findings and Notes

- The preparation of the tetrahydro-2H-pyran-4-yl amine intermediate is well-established with scalable industrial protocols involving catalytic hydrogenation and crystallization.

- The 4-oxobutanoic acid backbone synthesis via anhydride opening and ozonolysis offers a clean and efficient route to keto acids with functional groups suitable for coupling.

- Reductive amination using sodium triacetoxyborohydride in dichloromethane is a mild and selective method for introducing alkyl groups such as cyclopropyl onto amines.

- The overall synthetic route is modular, allowing for optimization at each stage to improve yield and purity.

- No direct single-step synthesis of the target compound was found; rather, the synthesis is a multi-step sequence combining known methodologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid, and what challenges arise in achieving high yields?

- Methodology : The compound’s synthesis likely involves multi-step reactions, including:

- Acylation : Introducing the cyclopropyl-tetrahydro-2H-pyran-4-yl amine group via coupling reagents like HATU or EDCI.

- Oxidation/Reduction : Controlled oxidation of intermediates to form the oxobutanoic acid moiety without over-oxidizing sensitive functional groups .

- Challenges : Steric hindrance from the cyclopropyl and tetrahydropyran groups may reduce reaction efficiency. Optimizing solvent polarity (e.g., DMF or THF) and temperature (0–25°C) improves yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC-MS : Quantifies purity (>95%) and detects byproducts.

- NMR Spectroscopy : Confirms the presence of the cyclopropyl group (δ 0.5–1.5 ppm) and tetrahydro-2H-pyran-4-yl protons (δ 3.5–4.5 ppm) .

- FT-IR : Validates the carbonyl (C=O) stretch (~1700 cm⁻¹) and carboxylic acid (-COOH) groups (~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies address solubility limitations of this compound in aqueous buffers for biological assays?

- Methodology :

- Co-solvent Systems : Use DMSO (≤10%) or cyclodextrin-based solubilizers to enhance aqueous solubility without denaturing proteins .

- Prodrug Design : Esterification of the carboxylic acid group improves membrane permeability, with subsequent enzymatic hydrolysis in vivo .

Q. How does conformational flexibility of the tetrahydro-2H-pyran ring influence target binding?

- Analysis :

- Molecular Dynamics (MD) Simulations : Reveal that the chair conformation of the tetrahydropyran ring stabilizes interactions with hydrophobic enzyme pockets (e.g., thymidylate synthase) .

- SAR Studies : Substituting the pyran oxygen with sulfur reduces binding affinity by 40%, highlighting the critical role of hydrogen bonding .

Q. What enzymatic targets are most sensitive to inhibition by this compound, and how do structural analogs compare?

- Findings :

- Thymidylate Synthase (TS) : IC₅₀ = 12 µM, comparable to 5-fluorouracil derivatives. The oxobutanoic acid moiety chelates catalytic Mg²⁺ ions .

- Comparative Data : Analogs with bulkier substituents (e.g., phenyl instead of cyclopropyl) show reduced activity (IC₅₀ > 50 µM), emphasizing the need for balanced steric bulk .

Data Contradiction Analysis

Q. Why do some studies report potent enzyme inhibition while others note limited cellular efficacy?

- Resolution :

- Membrane Permeability : Despite strong in vitro enzyme inhibition (IC₅₀ < 20 µM), poor cellular uptake (Papp < 1 × 10⁻⁶ cm/s) limits in vivo activity. Use of liposomal delivery systems improves intracellular concentrations .

- Metabolic Instability : Rapid glucuronidation of the carboxylic acid group in hepatocytes reduces bioavailability. Methyl ester prodrugs mitigate this issue .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 268.3 g/mol | HRMS |

| logP | 2.5 ± 0.3 | Shake-flask |

| Aqueous Solubility (pH 7) | 0.8 mg/mL | Nephelometry |

Table 2 : Biological Activity Against Enzyme Targets

| Target | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| Thymidylate Synthase | 12 | Fluorometric | |

| Dihydrofolate Reductase | >100 | Spectrophotometric |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.